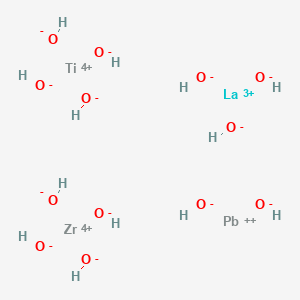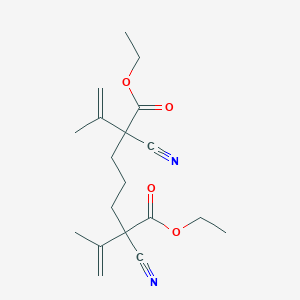
Diethyl 2,6-dicyano-2,6-di(prop-1-en-2-yl)heptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,6-dicyano-2,6-di(prop-1-en-2-yl)heptanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two cyano groups and two prop-1-en-2-yl groups attached to a heptanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-dicyano-2,6-di(prop-1-en-2-yl)heptanedioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with acrylonitrile in the presence of a base, followed by subsequent alkylation with prop-1-en-2-yl bromide. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,6-dicyano-2,6-di(prop-1-en-2-yl)heptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups can participate in nucleophilic substitution reactions with reagents such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
Diethyl 2,6-dicyano-2,6-di(prop-1-en-2-yl)heptanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diethyl 2,6-dicyano-2,6-di(prop-1-en-2-yl)heptanedioate involves its interaction with molecular targets such as enzymes or receptors. The cyano groups and prop-1-en-2-yl groups play a crucial role in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, resulting in the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,2-di(prop-2-yn-1-yl)malonate
- 2,3-Dichloro-5,6-dicyano-p-benzoquinone
Uniqueness
Diethyl 2,6-dicyano-2,6-di(prop-1-en-2-yl)heptanedioate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different set of chemical and biological activities, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
194727-48-5 |
|---|---|
Fórmula molecular |
C19H26N2O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
diethyl 2,6-dicyano-2,6-bis(prop-1-en-2-yl)heptanedioate |
InChI |
InChI=1S/C19H26N2O4/c1-7-24-16(22)18(12-20,14(3)4)10-9-11-19(13-21,15(5)6)17(23)25-8-2/h3,5,7-11H2,1-2,4,6H3 |
Clave InChI |
LQXQMNJKZIMIHF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCC(C#N)(C(=C)C)C(=O)OCC)(C#N)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


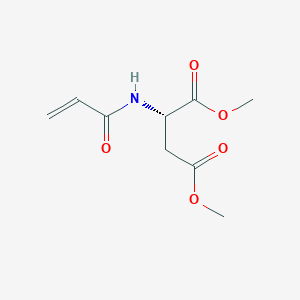

![Benzimidazo[6,7,1-def][1,6]naphthyridine](/img/structure/B12579956.png)
![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
![2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]](/img/structure/B12579973.png)
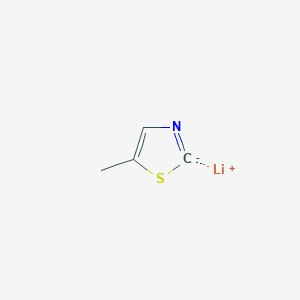
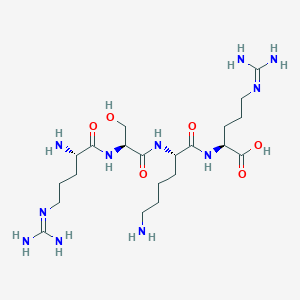
![2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-](/img/structure/B12579997.png)

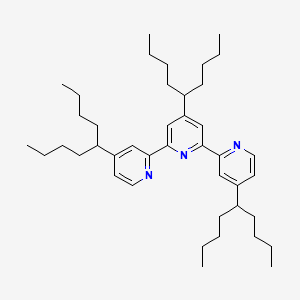
![Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide](/img/structure/B12580027.png)
![1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl-](/img/structure/B12580034.png)
![5H-Thiopyrano[4,3-e][1,3]benzothiazole](/img/structure/B12580037.png)
